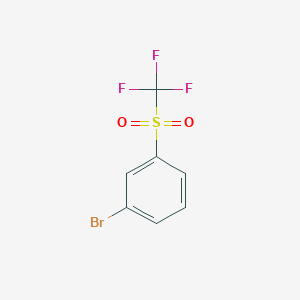

1-Bromo-3-((trifluoromethyl)sulfonyl)benzene

Description

1-Bromo-3-((trifluoromethyl)sulfonyl)benzene (C₇H₄BrF₃O₂S) is a halogenated aromatic compound featuring a bromine substituent and a trifluoromethylsulfonyl (-SO₂CF₃) group in the meta position. This compound is notable for its strong electron-withdrawing properties due to the sulfonyl and trifluoromethyl groups, making it valuable in cross-coupling reactions (e.g., Mizoroki–Heck reactions) and medicinal chemistry as a building block for enzyme inhibitors . Its molecular weight is 289.07 g/mol, and it is typically characterized via NMR (¹H, ¹³C, ¹⁹F) and HRMS .

Properties

IUPAC Name |

1-bromo-3-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2S/c8-5-2-1-3-6(4-5)14(12,13)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAFOFLCIMSUTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2728-70-3 | |

| Record name | 1-Bromo-3-[(trifluoromethyl)sulphonyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-((trifluoromethyl)sulfonyl)benzene typically involves the bromination of 3-((trifluoromethyl)sulfonyl)benzene. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-((trifluoromethyl)sulfonyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The trifluoromethylsulfonyl group can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, iodine) and Lewis acids (e.g., AlCl3).

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are often used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted benzene compounds.

Scientific Research Applications

Structural Properties

- Molecular Formula : CHBrFOS

- Molecular Weight : 289.07 g/mol

- SMILES Notation : C1=CC(=CC(=C1)Br)S(=O)(=O)C(F)(F)F

- Solubility : Slightly soluble in chloroform, methanol, and DMSO.

Drug Development

The trifluoromethyl group is recognized for enhancing the pharmacological properties of compounds. Research indicates that drugs containing trifluoromethyl groups exhibit improved metabolic stability and bioavailability.

- Case Study : A review of FDA-approved drugs over the past two decades highlights several instances where trifluoromethyl-containing compounds have been successfully developed for therapeutic use. These drugs leverage the unique electronic properties of the trifluoromethyl group to optimize their interaction with biological targets .

Material Science

Fluorinated compounds, including 1-bromo-3-((trifluoromethyl)sulfonyl)benzene, play a crucial role in the development of advanced materials such as OLEDs (Organic Light Emitting Diodes), LCDs (Liquid Crystal Displays), and organic semiconductors. Their unique properties make them suitable for applications requiring high chemical stability and electron-poor characteristics.

- Application Example : The synthesis of fluorinated biphenyl derivatives has been explored for their potential use in electronic materials due to their rigidity and stability under various conditions .

Chemical Reactions Involving this compound

The compound serves as a versatile intermediate in various organic reactions:

- Electrophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles to create new functionalized products.

| Reaction Type | Example | Product |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Amino-substituted derivatives |

| Coupling Reactions | Suzuki coupling with boronic acids | Fluorinated biphenyl derivatives |

Mechanism of Action

The mechanism of action of 1-Bromo-3-((trifluoromethyl)sulfonyl)benzene involves its interaction with various molecular targets and pathways. The trifluoromethylsulfonyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to its biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Substituent Variations in the Sulfonyl Group

Key Insight : Replacing -SO₂CF₃ with alkyl or cycloalkyl sulfonyl groups reduces electron-withdrawing effects but increases steric hindrance, impacting reactivity in cross-coupling reactions .

Positional Isomerism

Research Finding : Meta-substituted derivatives (e.g., 1-Bromo-3-((trifluoromethyl)sulfonyl)benzene) exhibit optimal balance between electronic effects and steric accessibility in enzyme inhibition assays .

Functional Group Modifications

Key Insight : The -SO₂CF₃ group provides superior electron withdrawal compared to -OCF₃, enhancing electrophilicity in aromatic substitution reactions .

Biological Activity

1-Bromo-3-((trifluoromethyl)sulfonyl)benzene, a compound characterized by its unique trifluoromethyl and sulfonyl functional groups, has garnered attention in various fields of biological research. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrF3O2S. The presence of the trifluoromethyl group contributes significantly to the compound's lipophilicity and electron-withdrawing properties, which can influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that the incorporation of a trifluoromethyl group can increase the potency of antimicrobial agents by altering their interaction with bacterial cell membranes or essential enzymes .

| Compound | Activity Type | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Disruption of cell membranes |

| Similar Trifluoromethyl Compounds | Antimicrobial | Enzyme inhibition |

Anticancer Activity

The sulfonamide derivatives, including those related to this compound, have been investigated for their anticancer properties. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways .

Case Study:

A study on a related sulfonamide compound showed significant cytotoxicity against pancreatic cancer cell lines, indicating that the trifluoromethyl group may enhance the efficacy of these agents in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances hydrophobic interactions, which can facilitate binding to proteins involved in critical biological pathways.

Key Mechanisms:

- Cell Membrane Disruption: The compound may disrupt bacterial membranes, leading to cell lysis.

- Enzyme Inhibition: It can inhibit enzymes critical for cancer cell survival and proliferation.

- Apoptosis Induction: Triggers programmed cell death in malignant cells through various intracellular signaling cascades.

Research Findings

Recent studies have highlighted the potential of this compound as a lead compound in drug development. Its structural features allow for modifications that can enhance efficacy and selectivity against specific targets.

Q & A

Q. What are the key physical and chemical properties of 1-Bromo-3-((trifluoromethyl)sulfonyl)benzene?

- Methodological Answer : The compound's molecular weight is 239.03 g/mol , with the molecular formula C₇H₄BrF₃O₂S (based on analogous sulfonyl compounds in and ). Key identifiers include:

- CAS RN : 402-23-3 (for the closely related 3-(Trifluoromethyl)benzyl bromide, see ).

- SMILES :

BrC1=CC(=CC=C1)S(=O)(=O)C(F)(F)F(derived from structural analogs in ). - IUPAC Name : 1-Bromo-3-[(trifluoromethyl)sulfonyl]benzene.

Physical properties like solubility and stability should be inferred from sulfonylbenzene analogs, which are typically moisture-sensitive and require storage in inert atmospheres .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer : A common approach involves sulfonation and halogenation :

- Step 1 : Sulfonation of 3-bromobenzene derivatives using trifluoromethanesulfonic anhydride [(CF₃SO₂)₂O] under controlled conditions (0–5°C, anhydrous dichloromethane) .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Yields (~60–75%) can vary due to competing side reactions (e.g., over-sulfonation); optimizing stoichiometry and reaction time is critical .

Q. How is this compound characterized analytically?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.5–8.2 ppm, J = 8–10 Hz). The absence of splitting in the trifluoromethyl group confirms sulfonation .

- ¹⁹F NMR : A singlet at δ -78 to -80 ppm confirms the -SO₂CF₃ group .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₇H₄BrF₃O₂S is 287.9004 (M+H⁺) ; deviations >2 ppm suggest impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for sulfonation of bromoarenes?

- Methodological Answer : Discrepancies often arise from catalytic vs. stoichiometric conditions :

- Catalytic Approach : Using Lewis acids (e.g., FeCl₃) may improve regioselectivity but reduce yield due to byproduct formation (e.g., disulfonated products) .

- Stoichiometric Approach : Excess sulfonating agent increases yield but complicates purification.

Mitigation Strategy : - Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc).

- Use low-temperature (-10°C) conditions to suppress side reactions .

Q. What strategies optimize the stability of this compound during storage?

- Methodological Answer : The compound is prone to hydrolysis and thermal decomposition . Recommended protocols:

- Storage : Under argon at -20°C in amber glass vials.

- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes to minimize moisture .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 14 days) and monitor via HPLC for degradation products (e.g., 3-bromobenzenesulfonic acid) .

Q. How does the electronic effect of the -SO₂CF₃ group influence reactivity in cross-coupling reactions?

- Methodological Answer : The -SO₂CF₃ group is a strong electron-withdrawing group (-I effect), which:

- Activates the aryl bromide toward Suzuki-Miyaura couplings (e.g., with Pd(PPh₃)₄, K₂CO₃ in dioxane/water).

- Retards Ullmann-type couplings due to reduced electron density at the aryl ring.

Experimental Validation : - Compare coupling rates with/without -SO₂CF₃ using kinetic studies (monitored by GC-MS).

- Computational analysis (DFT) of electron density maps supports observed reactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.